2-Amino-4-hydroxyhexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxyhexanoic acid can be achieved through various methods. One notable method involves the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound. This reaction is facilitated by the presence of L-proline, which acts as a chiral auxiliary and ensures the proper regioselectivity . The process involves multiple steps, including the formation of an acylnitroso intermediate and subsequent cycloaddition to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methodologies. The use of recyclable chiral auxiliaries and efficient reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Amino-4-hydroxyhexanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding . These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Amino-5-hydroxyhexanoic acid: Another hydroxylated derivative of norleucine with similar chemical properties.
4-Hydroxyproline: An amino acid with a hydroxyl group on the pyrrolidine ring, commonly found in collagen.
Uniqueness: 2-Amino-4-hydroxyhexanoic acid is unique due to its specific positioning of the amino and hydroxyl groups on the hexanoic acid backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-amino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
DMCRWAJLYOEMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)O)N)O |
Origin of Product |
United States |
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